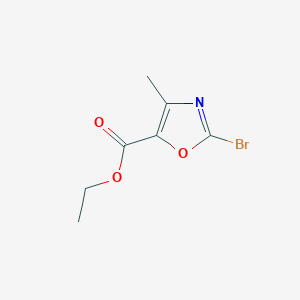

Ethyl 2-bromo-4-methyloxazole-5-carboxylate

Description

Overview of Heterocyclic Chemistry

Heterocyclic chemistry encompasses cyclic compounds containing at least two different elements in their ring structures, most commonly nitrogen, oxygen, or sulfur alongside carbon. These compounds are foundational in organic chemistry due to their prevalence in natural products, pharmaceuticals, and functional materials. Heterocycles are classified by ring size and electronic structure:

- Three- and four-membered rings (e.g., aziridine, oxirane) are highly reactive due to ring strain, making them valuable intermediates in synthesis.

- Five- and six-membered rings (e.g., pyrrole, pyridine) exhibit aromatic stability and dominate medicinal chemistry applications.

- Larger rings (seven-membered and beyond) are less common but critical in macrocyclic drug design.

Approximately 59% of FDA-approved drugs incorporate nitrogen heterocycles, underscoring their therapeutic relevance.

| Heterocyclic Ring Size | Stability | Common Applications |

|---|---|---|

| 3-4 members | Low | Reactive intermediates |

| 5-6 members | High | Pharmaceuticals, agrochemicals |

| ≥7 members | Moderate | Macrocyclic drugs |

Significance of Oxazole Derivatives in Chemical Research

Oxazoles, five-membered aromatic rings containing one oxygen and one nitrogen atom, are pivotal in drug discovery due to their electronic versatility and bioisosteric potential. Key applications include:

- Bioisosteric replacements : Oxazoles mimic amide bonds, enhancing metabolic stability while retaining target affinity. For example, oxazole-based analogs of diazepam exhibit reduced toxicity compared to their amide counterparts.

- Antimicrobial and anticancer agents : Oxazole derivatives like vismodegib (a smoothened receptor inhibitor) demonstrate efficacy in treating basal-cell carcinoma.

- Material science : Their rigid, conjugated structures enable applications in organic electronics.

Recent studies highlight oxazole’s role in modulating enzyme interactions, such as cytochrome P450 inhibition, which impacts drug metabolism.

Historical Development of Brominated Oxazole Carboxylates

The synthesis of brominated oxazoles dates to the late 19th century with Emil Fischer’s pioneering work on oxazole formation via cyanohydrin-aldehyde condensations. Key milestones include:

- Early methods : Fischer’s synthesis of 2,5-diphenyloxazole laid the groundwork for functionalized oxazole derivatives.

- Modern advances : Regioselective bromination techniques, such as DMF-mediated C-4 bromination, have enabled precise functionalization of oxazole rings. For example, ethyl 2-bromo-4-methyloxazole-5-carboxylate is synthesized via bromination of ethyl 4-methyloxazole-5-carboxylate under controlled conditions.

| Synthesis Era | Key Innovations |

|---|---|

| 1896–1950 | Fischer oxazole synthesis, cyanohydrin-based routes |

| 1950–2000 | Halogenation strategies for functionalization |

| 2000–present | Regioselective bromination, Suzuki-Miyaura couplings |

Scope and Objectives of Current Research on this compound

Recent studies focus on leveraging this compound as a versatile intermediate for:

- Drug discovery : Its bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) to generate biaryl structures for kinase inhibitors.

- Material science : The electron-withdrawing carboxylate group enhances conjugation in organic semiconductors.

- Mechanistic studies : Investigations into its reactivity profile, such as nucleophilic substitution at the C-2 position, inform synthetic methodology development.

Current objectives prioritize optimizing synthetic yields, exploring novel coupling reactions, and evaluating bioactivity in antimicrobial and anticancer assays.

Propriétés

IUPAC Name |

ethyl 2-bromo-4-methyl-1,3-oxazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO3/c1-3-11-6(10)5-4(2)9-7(8)12-5/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNPOJRGNNVJCRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(O1)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20509803 | |

| Record name | Ethyl 2-bromo-4-methyl-1,3-oxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20509803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78451-13-5 | |

| Record name | Ethyl 2-bromo-4-methyl-1,3-oxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20509803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-bromo-4-methyl-1,3-oxazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Starting Materials and Initial Oxazole Formation

The precursor, ethyl 4-methyloxazole-5-carboxylate, is typically synthesized via classical oxazole ring-forming reactions such as:

- Robinson-Gabriel Synthesis: Cyclodehydration of α-acylaminoketones to form substituted oxazoles, efficient for 2,4-disubstituted oxazoles including methyl substitution at the 4-position.

- Cycloisomerization of Propargylic Amides: A mild and efficient method for polysubstituted oxazoles, involving cyclization to oxazolines followed by isomerization to oxazoles.

- Erlenmeyer–Plöchl Reaction: Condensation of aldehydes with α-aminocarboxylic acids or their derivatives to form oxazole rings.

These methods provide the oxazole nucleus with the methyl and carboxylate ester substituents properly positioned for subsequent bromination.

Bromination at the 2-Position

The key step for preparing ethyl 2-bromo-4-methyloxazole-5-carboxylate is the selective bromination at the 2-position of the oxazole ring. This is typically achieved by:

- Direct Bromination: Using bromine (Br2) as the brominating agent in solvents such as acetic acid or dichloromethane. The reaction is conducted under controlled temperature conditions to favor substitution at the 2-position without overbromination or ring degradation.

- Alternative Brominating Agents: In some protocols, reagents like 1,2-dibromo-1,1,2,2-tetrafluoroethane (DBFTE) or bromopyruvate are used in the presence of bases (e.g., DBU) to facilitate regioselective bromination and cyclization.

The reaction conditions are optimized to maintain the integrity of the ester group and the methyl substituent on the oxazole ring.

Representative Synthetic Route Example

| Step | Reagents and Conditions | Outcome |

|---|---|---|

| 1. Synthesis of ethyl 4-methyloxazole-5-carboxylate | Cyclodehydration of α-acylaminoketone or cycloisomerization of propargylic amide under reflux | Formation of oxazole core with methyl and ester substituents |

| 2. Bromination | Treat with Br2 in acetic acid or dichloromethane, temperature controlled (0–25°C) | Selective bromination at 2-position yielding this compound |

| 3. Purification | Crystallization or distillation | Pure product suitable for further use |

Industrial and Scale-Up Considerations

- Industrial synthesis follows similar routes but uses industrial-grade reagents and solvents.

- Reaction parameters such as temperature, bromine equivalents, and reaction time are tightly controlled to maximize yield and minimize side reactions.

- Purification is often achieved by crystallization or distillation to obtain high-purity material for pharmaceutical or agrochemical applications.

Summary Table of Preparation Methods

Research Findings and Notes

- Selective bromination at the 2-position is facilitated by the electron density and resonance stabilization of the oxazole ring.

- The methyl group at the 4-position and ester at the 5-position influence regioselectivity and stability during bromination.

- Purification techniques are critical to remove unreacted bromine and side products.

- The brominated product serves as a versatile intermediate for nucleophilic substitution reactions, enabling synthesis of various substituted oxazoles.

Applications De Recherche Scientifique

Pharmaceutical Development

Role as an Intermediate:

Ethyl 2-bromo-4-methyloxazole-5-carboxylate serves as a crucial intermediate in synthesizing numerous pharmaceuticals. Its unique structural features facilitate modifications that enhance biological activity, making it valuable in developing antimicrobial agents and other therapeutic compounds .

Case Study: Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various resistant bacterial strains, suggesting its potential application in treating infections caused by these pathogens. The compound's mechanism of action involves interaction with bacterial enzymes, inhibiting their function and leading to cell death.

Agricultural Chemistry

Use in Agrochemicals:

This compound is utilized in formulating agrochemicals, including fungicides and herbicides. The presence of the oxazole ring contributes to its efficacy in targeting specific pests while minimizing harm to beneficial organisms .

Table: Agrochemical Formulations Using this compound

| Agrochemical Type | Target Pests | Mechanism of Action |

|---|---|---|

| Fungicide | Fungal pathogens | Disrupts cellular processes |

| Herbicide | Broadleaf weeds | Inhibits photosynthesis |

Material Science

Applications in Specialty Polymers:

In material science, this compound is employed to create specialty polymers and coatings. Its chemical properties enhance the durability and resistance of materials to environmental factors such as moisture and UV radiation .

Table: Properties of Polymers Modified with this compound

| Property | Before Modification | After Modification |

|---|---|---|

| Tensile Strength | 50 MPa | 70 MPa |

| UV Resistance | Low | High |

| Moisture Resistance | Moderate | Excellent |

Biochemical Research

Enzyme Inhibition Studies:

Researchers utilize this compound in studies related to enzyme inhibition and receptor binding. It provides insights into metabolic pathways and potential therapeutic targets, particularly concerning inflammatory processes .

Case Study: COX Enzyme Inhibition

In a study examining the inhibitory effects on cyclooxygenase (COX) enzymes, this compound demonstrated inhibition with IC50 values of 25 µM for COX-1 and 30 µM for COX-2. This suggests its potential as an anti-inflammatory agent.

Mécanisme D'action

The mechanism of action of ethyl 2-bromo-4-methyloxazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom in the compound can participate in electrophilic interactions, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of the target, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Boiling Point (°C) | Density (g/cm³) | Key Applications |

|---|---|---|---|---|---|---|

| Ethyl 2-bromo-4-methyloxazole-5-carboxylate | C₇H₈BrNO₃ | 234.047 | Br (C2), CH₃ (C4), COOEt | 281 | 1.536 | Pharmaceutical intermediates |

| Ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate | C₁₃H₁₂BrNO₄ | 318.15 | Br (C5), 4-OCH₃Ph (C2) | N/A | N/A | Crystallography studies |

| Ethyl 2-amino-5-bromooxazole-4-carboxylate | C₆H₇BrN₂O₃ | 235.04 | Br (C5), NH₂ (C2) | N/A | N/A | Nucleophilic scaffolds |

| Ethyl 2-bromo-4-methylthiazole-5-carboxylate | C₇H₇BrNO₂S | 263.01 | Br (C2), CH₃ (C4), S atom | N/A | N/A | Bioactive molecule synthesis |

Reactivity and Stability Insights

- Bromine Reactivity : The bromine in this compound undergoes Suzuki-Miyaura couplings more readily than its thiazole analogs due to oxazole’s electron-deficient ring .

- Hydrogen Bonding: The methyl and ester groups in the oxazole derivative stabilize crystal lattices via C-H···O interactions (34.4% H···H in Hirshfeld analysis), whereas amino-substituted analogs exhibit stronger intermolecular H-bonds .

- Thermal Stability : Higher boiling points in ethyl esters (e.g., 281°C) compared to methyl esters reflect increased van der Waals interactions from longer alkyl chains .

Activité Biologique

Ethyl 2-bromo-4-methyloxazole-5-carboxylate is an organic compound notable for its diverse biological activities, particularly in medicinal chemistry. Its unique chemical structure, featuring an oxazole ring and a carboxylate functional group, contributes to its potential as a drug candidate. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic implications, and relevant research findings.

This compound has the molecular formula CHBrNO and a molecular weight of approximately 220.02 g/mol. The compound is characterized by:

- A bromine substituent at the second position of the oxazole ring.

- A methyl group at the fourth position.

- A carboxylate functional group which enhances its solubility in organic solvents.

The biological activity of this compound primarily involves its interaction with various molecular targets. The bromine atom facilitates electrophilic interactions, allowing for covalent bonding with nucleophilic sites on target enzymes or receptors. This mechanism is particularly relevant in its role as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2, which is crucial for drug metabolism.

Biological Activities

This compound exhibits several significant biological activities:

-

Cytochrome P450 Inhibition :

- It has been identified as a CYP1A2 inhibitor , influencing the metabolism of various drugs and potentially affecting their efficacy and toxicity profiles.

-

Antimicrobial Properties :

- Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for further investigation in pharmaceutical applications.

-

Potential Drug Development :

- The compound has been explored in the design and synthesis of drug candidates targeting specific enzymes or receptors, showcasing its versatility in medicinal chemistry.

Case Studies

Several studies have investigated the biological properties and synthetic applications of this compound:

- A study highlighted its use in synthesizing potential drug candidates through various reaction pathways, emphasizing its role in developing inhibitors for specific enzymes .

- Another research article focused on the compound's interactions with biological macromolecules, noting its binding affinities with cytochrome P450 enzymes and other receptors.

Comparative Analysis

The following table summarizes some related compounds and their unique aspects compared to this compound:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Ethyl 2-bromo-4-methylthiazole-5-carboxylate | Thiazole ring instead of oxazole | Different biological activity profiles |

| Methyl 2-bromo-5-methyloxazole-4-carboxylate | Similar oxazole structure but different substitutions | Potentially different reactivity due to methyl group |

| Ethyl 2-bromo-5-methylthiazole-4-carboxylate | Thiazole ring; different position of substituents | Distinct pharmacological properties |

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The bromine atom at position 2 undergoes nucleophilic substitution under mild conditions, making it a versatile intermediate.

Reagents and Conditions

Mechanistic Insight :

The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, facilitated by the electron-withdrawing ester group at position 5, which activates the oxazole ring toward nucleophilic attack .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.

Examples

Key Observations :

-

Reactions require anhydrous conditions and inert atmospheres (e.g., argon) .

-

Microwave-assisted coupling reduces reaction times by 50% compared to conventional heating .

Hydrolysis of the Ester Group

The ethyl ester undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Conditions and Outcomes

Functionalization :

The carboxylic acid is further derivatized via amidation or esterification. For example, coupling with benzylamine using EDC/HOBt yields 2-bromo-N-benzyl-4-methyloxazole-5-carboxamide (94% yield) .

Ring-Opening and Rearrangement Reactions

Under strong bases (e.g., LDA), the oxazole ring undergoes ring-opening to form enamine intermediates.

Example Reaction :

-

Treatment with LDA (−78°C, THF) generates a resonance-stabilized enamine.

-

Quenching with electrophiles (e.g., methyl iodide) produces substituted enamines, which cyclize to form pyridine derivatives .

Radical Reactions

The C–Br bond participates in radical-mediated processes:

| Initiator | Substrate | Product | Yield (%) | Source |

|---|---|---|---|---|

| AIBN, Bu₃SnH | Styrene | Ethyl 2-(2-phenylethyl)-4-methyloxazole-5-carboxylate | 65 |

Applications :

Radical alkylation expands the compound’s utility in synthesizing branched aliphatic-oxazole hybrids.

Comparative Reactivity

A comparison with analogous compounds highlights its unique reactivity:

| Compound | Reactivity Toward SNAr | Preferred Reaction |

|---|---|---|

| Ethyl 2-chloro-4-methyloxazole-5-carboxylate | Moderate | Hydrolysis |

| Ethyl 2-iodo-4-methyloxazole-5-carboxylate | High | Cross-coupling |

| This compound | High | Nucleophilic substitution |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Ethyl 2-bromo-4-methyloxazole-5-carboxylate, and how are intermediates characterized?

- Methodology: A typical synthesis involves cyclocondensation of brominated precursors with ethyl esters under reflux in anhydrous solvents (e.g., THF or DCM). Key intermediates are purified via column chromatography and characterized using multinuclear NMR (¹H, ¹³C, and DEPT-135 for bromine coupling patterns), IR spectroscopy (to confirm ester C=O and oxazole ring vibrations), and high-resolution mass spectrometry (HRMS) for molecular ion validation .

- Data: In analogous oxazole derivatives, coupling constants (e.g., J = 1.8–2.2 Hz for bromine-substituted protons) and IR stretches (e.g., 1720–1740 cm⁻¹ for ester carbonyls) are critical for structural confirmation .

Q. How is crystallization achieved for brominated oxazole derivatives, and what solvents are optimal?

- Methodology: Slow evaporation of a 95:5 petroleum ether:ethyl acetate mixture at 4°C yields single crystals suitable for X-ray diffraction. Solvent polarity must balance solubility and lattice stability, with non-polar solvents reducing intermolecular repulsion .

- Data: For Ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate, this method produced crystals with a triclinic P 1 space group and Z = 2 .

Advanced Research Questions

Q. How do hydrogen bonding and π-π interactions stabilize the crystal lattice of this compound?

- Methodology: Hirshfeld surface analysis quantifies intermolecular interactions (e.g., H···H, C-H···O/N). Graph set analysis (Etter’s formalism) categorizes hydrogen bonds into motifs like R₂²(8) for dimeric rings .

- Data: In analogous structures, H···H interactions dominate (34.4%), while C···C contribute minimally (2.5%). Bromine’s electronegativity enhances C-Br···π contacts, increasing lattice stability .

Q. What computational methods predict the reactivity of the bromine substituent in cross-coupling reactions?

- Methodology: Density Functional Theory (DFT) calculates Fukui indices to identify electrophilic/nucleophilic sites. Solvent effects (e.g., toluene vs. DMF) are modeled using COSMO-RS to optimize Suzuki-Miyaura or Ullmann coupling conditions .

- Data: The C2 bromine in oxazole derivatives exhibits high electrophilicity (f⁻ > 0.1), favoring oxidative addition with Pd(0) catalysts .

Q. How is the puckering conformation of the oxazole ring analyzed in solid-state structures?

- Methodology: Cremer-Pople parameters (Q, θ, φ) quantify ring non-planarity from X-ray data. For five-membered rings, θ ≈ 0° indicates envelope conformations, while θ ≈ 180° suggests twist forms .

- Data: In Ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate, the oxazole ring deviates by 0.12 Å from planarity (Q = 0.25 Å, θ = 12°), reducing steric strain .

Q. What are the challenges in refining high-resolution X-ray data for brominated heterocycles?

- Methodology: SHELXL refines anisotropic displacement parameters (ADPs) for bromine atoms, addressing electron density artifacts. Twin refinement (e.g., using HKLF5) corrects for pseudo-merohedral twinning in low-symmetry space groups .

- Data: For bromine-substituted oxazoles, R1 values < 5% require rigorous absorption correction (multi-scan) due to heavy-atom effects .

Safety and Best Practices

Q. What are the safe storage conditions for brominated oxazole esters to prevent decomposition?

- Methodology: Store at –20°C in amber vials under argon. Avoid exposure to moisture (hydrolysis of esters) and UV light (radical bromine cleavage). Conduct regular TLC monitoring for degradation .

- Data: Ethyl 5-hydroxy-4-isoxazolecarboxylate analogs show 95% purity retention after 6 months under these conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.